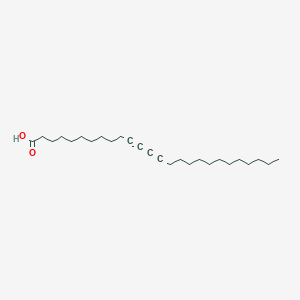![molecular formula C13H24OSi2 B14258431 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane CAS No. 402836-87-7](/img/structure/B14258431.png)
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane typically involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. The process can be summarized as follows:
Reactants: Phenylsilane, isopropyl alcohol
Catalyst: Transition metal catalysts such as platinum or palladium
Conditions: Elevated temperatures (around 100-150°C), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The phenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted organosilanes
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include:
Formation of Siloxane Bonds: Through condensation reactions with silanols.
Substitution Reactions: Where the phenyl group is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-disilane
- 1,1,2,2-Tetraphenylethylene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is unique due to its specific combination of silicon atoms with phenyl and isopropyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
402836-87-7 |
|---|---|
Fórmula molecular |
C13H24OSi2 |
Peso molecular |
252.50 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl]-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C13H24OSi2/c1-12(2)14-16(5,6)15(3,4)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
MHMWBTPAUSYAQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
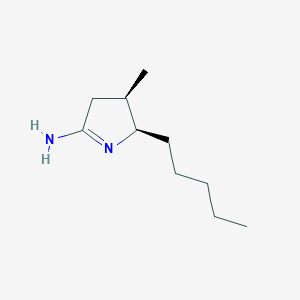
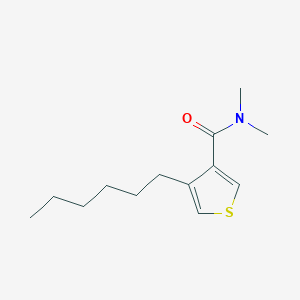
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)


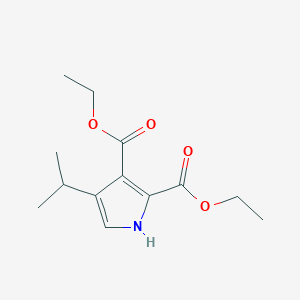
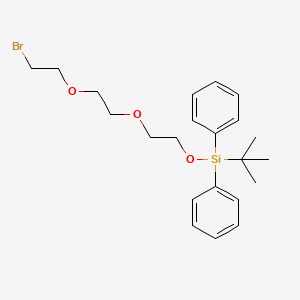

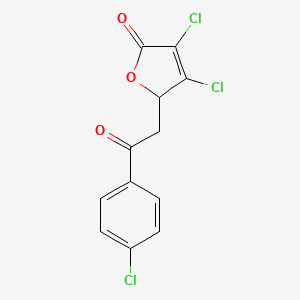
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
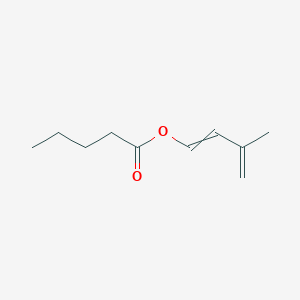
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
